N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIAFBZNTULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 2-bromoethylamine to yield 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethylamine. Finally, this amine is condensed with isopropyl ethanediamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfonamide-Containing Piperidine Derivatives
The 4-chlorobenzenesulfonyl group in the target compound is a critical structural feature shared with W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide). Key differences include:
- Position of substitution : The target compound has sulfonylation at piperidine position 1, whereas W-15 substitutes position 2.
- Side-chain variations : The target compound’s ethyl-ethanediamide chain contrasts with W-15’s phenylethyl group.
Implications :
Amide-Functionalized Piperidines
The ethanediamide moiety aligns with compounds like fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) and VU0359595 (a PLD inhibitor).
Key Observations :
- Receptor Binding : Fentanyl’s 4-piperidinyl anilido group is critical for µ-opioid receptor affinity. The target compound’s 2-piperidinyl substitution may alter receptor selectivity .
- Enzyme Inhibition : VU0359595’s bromo-benzimidazolone enhances PLD inhibition (IC50 = 20 nM). The target compound’s sulfonamide could mimic this interaction but requires empirical validation .
Biological Activity
N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety. The molecular formula is , with a molecular weight of approximately 403.95 g/mol.
Synthesis Steps
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
- Amidation : The final step involves the reaction of the sulfonylated piperidine with an isopropanol-derived ethanediamide under suitable conditions.
Reaction Conditions
The synthesis typically requires careful control of temperature and reaction times to ensure high yield and purity. Common reagents include:
- Triethylamine for sulfonylation.
- Anhydrous solvents for amidation reactions.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS), a common inflammatory agent. This inhibition suggests its potential as an anti-inflammatory agent in therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group likely plays a crucial role in binding to active sites on these targets, while the piperidine ring enhances stability and bioavailability.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Cell Type/Model | Reference |
|---|---|---|---|
| Nitric Oxide Inhibition | Decreased production | RAW264.7 Macrophages | |
| Anti-inflammatory Activity | Reduced inflammation markers | LPS-stimulated cells | |
| Potential Enzyme Inhibition | Modulation of enzyme activity | Various enzymatic assays |
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice models demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound was administered at varying doses, indicating a dose-dependent response.
Case Study 2: Interaction with Molecular Targets
In vitro studies using various enzyme assays have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. The binding affinity and kinetics were evaluated using surface plasmon resonance (SPR) techniques, revealing promising results for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide, and how can intermediates be optimized?
- Methodology : Key steps involve coupling 4-chlorobenzenesulfonyl chloride with piperidine derivatives, followed by ethylenediamine linkage formation. Propionyl chloride under basic conditions (e.g., potassium carbonate in acetone) facilitates amidation, yielding ~60–63% after purification via trituration with diethyl ether . Optimize intermediates by adjusting stoichiometry (1:1.2 molar ratio of amine to acylating agent) and reaction time (12–24 hours under reflux) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Use HPLC (≥98% purity validation; λmax ~255 nm for UV detection) , NMR (proton and carbon for sulfonyl, piperidine, and ethanediamide moieties), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected ~463–465 g/mol) . FT-IR can confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity or biological interactions?
- Methodology : Apply quantum chemical calculations (e.g., DFT for reaction path searches) and molecular docking (e.g., AutoDock Vina) to model interactions with targets like opioid or serotonin receptors. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal reaction conditions by 30–50% . Use PubChem-derived InChI/SMILES data for virtual screening against databases like ChEMBL .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?
- Methodology : Cross-reference structural analogs (e.g., W-15 ) to identify critical substituents (e.g., 4-chlorobenzenesulfonyl vs. phenyl groups). Validate discrepancies via radioligand binding assays (e.g., ³H-naloxone displacement for opioid receptors) and functional cAMP assays (e.g., CHO cells expressing μ-opioid receptors) . Control for assay conditions (pH, temperature) and batch-to-batch compound variability .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodology : Store samples at -20°C in anhydrous DMSO or ethanol; monitor stability via accelerated degradation studies (40°C/75% RH for 1–3 months) . Use LC-MS/MS to detect hydrolysis products (e.g., free sulfonamide or piperidine fragments) . For long-term stability, compare initial and 5-year HPLC chromatograms .
Q. What in vitro assay parameters are critical for evaluating therapeutic potential (e.g., anticancer or antimicrobial activity)?
- Methodology : For cytotoxicity , use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination (48–72 hr exposure). For antimicrobial activity , employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
